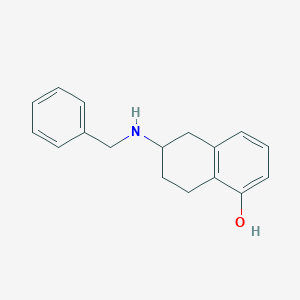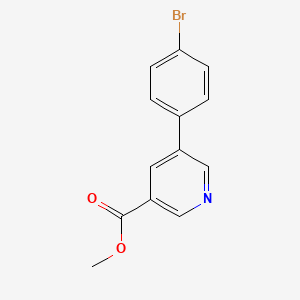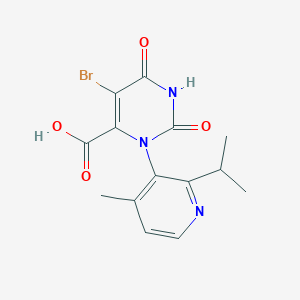
5-Bromo-3-(2-isopropyl-4-methyl-3-pyridyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32690948 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32690948 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. The synthetic route may involve multiple stages of purification to achieve a high-purity final product.
Industrial Production Methods
Industrial production of MFCD32690948 is carried out on a large scale using optimized processes to maximize yield and minimize costs. The production methods are designed to be efficient and environmentally friendly, often incorporating recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32690948 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with MFCD32690948 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving MFCD32690948 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
MFCD32690948 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD32690948 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to its targets with high specificity, influencing the activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to MFCD32690948 include those with analogous structures and functional groups. These compounds
Propiedades
Fórmula molecular |
C14H14BrN3O4 |
|---|---|
Peso molecular |
368.18 g/mol |
Nombre IUPAC |
5-bromo-3-(4-methyl-2-propan-2-ylpyridin-3-yl)-2,6-dioxopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H14BrN3O4/c1-6(2)9-10(7(3)4-5-16-9)18-11(13(20)21)8(15)12(19)17-14(18)22/h4-6H,1-3H3,(H,20,21)(H,17,19,22) |
Clave InChI |
DHPCTKCOPASNCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C(C)C)N2C(=C(C(=O)NC2=O)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



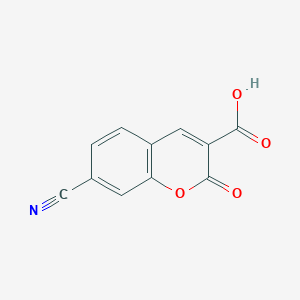
![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)
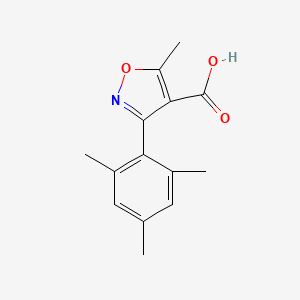
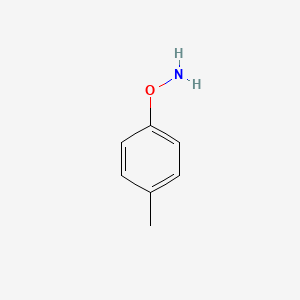
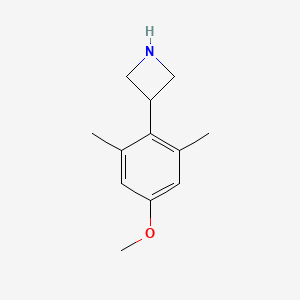

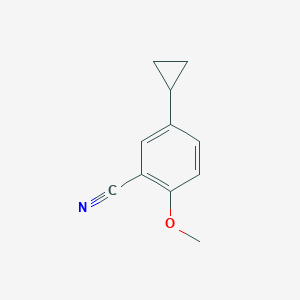
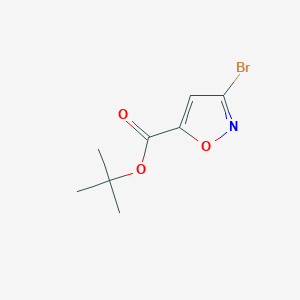
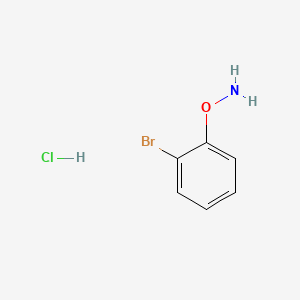
![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
